6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Ellagic acid pentoside is a tannin.
Ellagic acid 4-O-xylopyranoside is a natural product found in Excoecaria agallocha, Cunonia macrophylla, and Platycarya strobilacea with data available.
Ellagic acid 4-O-xylopyranoside is a natural product found in Excoecaria agallocha, Cunonia macrophylla, and Platycarya strobilacea with data available.
Brand Name:
Vulcanchem
CAS No.:
139163-18-1
VCID:
VC21248530
InChI:
InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11+,14-,19+/m1/s1
SMILES:
C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O
Molecular Formula:
C19H14O12
Molecular Weight:
434.3 g/mol
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
CAS No.: 139163-18-1
Cat. No.: VC21248530
Molecular Formula: C19H14O12
Molecular Weight: 434.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ellagic acid pentoside is a tannin. Ellagic acid 4-O-xylopyranoside is a natural product found in Excoecaria agallocha, Cunonia macrophylla, and Platycarya strobilacea with data available. |
|---|---|
| CAS No. | 139163-18-1 |
| Molecular Formula | C19H14O12 |
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | 6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
| Standard InChI | InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11+,14-,19+/m1/s1 |
| Standard InChI Key | KNURQRIPZJJYQO-PJIMMEPBSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
| SMILES | C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator